molecular formula C5H6S B019666 3-Methylthiophene-d3 CAS No. 108343-10-8

3-Methylthiophene-d3

Cat. No. B019666
M. Wt: 101.19 g/mol
InChI Key: QENGPZGAWFQWCZ-FIBGUPNXSA-N
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Patent
US07781761B2

Procedure details

To a solution of 3-methylthiophene (10.0 g, 0.1 mol) in 120 ml of anhydrous diethyl ether was added 2.5 M n-BuLi in hexane (40 ml, 0.1 mol) at room temperature. After stirring at room temperature for 30 min, the resulting solution was refluxed for 1 h. The mixture was cooled down to −76° C. and trimethylborate (16.72 ml, 150 mol) was added slowly. The mixture was allowed to warm to room temperature and stirred for 2 h. After quenching with 10% HCl (150 ml), the organic layer was separated and the aqueous layer was extracted with ether (2×). The combined organic layer was dried over MgSO4, filtered and concentrated. The residue was added to 1,3-propanediol (7.3 ml, 0.1 mol) and refluxed for 3 h. The mixture was then placed directly on a silica column and eluted with hexane, then chloroform to give the product, 12.86 g, 71%. 1H NMR (CDCl3-d3, 500 MHz): δ 7.32 ppm (s, 1 H), 7.11 ppm (s, 1 H), 4.14-4.12 ppm (t, 4 H, J=8.6 Hz), 2.40 (s, 3 H), 2.04 ppm (m, 2 H); 13C-NMR (CDCl3, 500 MHz): δ 138.8, 137.8, 127.03 127.02, 62.09, 27.48, 15.23 ppm. EI, MS m/z (%): 182 (100, M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
16.72 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li][CH2:8][CH2:9][CH2:10]C.CCCCCC.C[O:19][B:20](OC)[O:21]C.C(O)CCO>C(OCC)C>[CH3:1][C:2]1[CH:6]=[C:5]([B:20]2[O:21][CH2:10][CH2:9][CH2:8][O:19]2)[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
16.72 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to −76° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching with 10% HCl (150 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
WASH
Type
WASH
Details
eluted with hexane
CUSTOM
Type
CUSTOM
Details
chloroform to give the product, 12.86 g, 71%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1C=C(SC1)B1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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